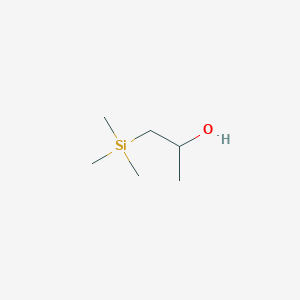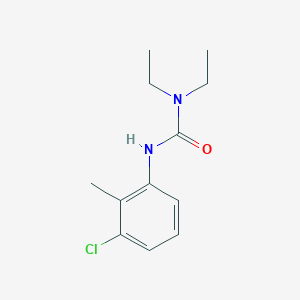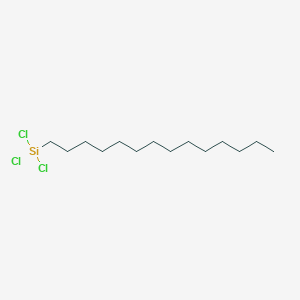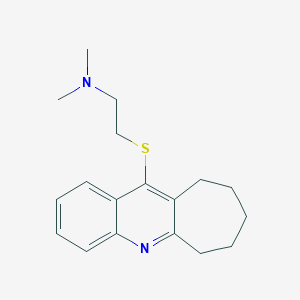
Diisopropyldimethoxysilane
Overview
Description
Diisopropyldimethoxysilane is a chemical compound with the molecular formula C8H20O2Si . It belongs to the organosilicon family .
Synthesis Analysis
Diisopropyldimethoxysilane is used in the synthesis of polypropylene with varied microstructure and molecular weights characteristics using supported titanium catalyst system . It plays a crucial role in enhancing the bonding strength and durability of these products, thereby driving its demand .
Molecular Structure Analysis
The molecular weight of Diisopropyldimethoxysilane is 176.33 g/mol . The InChI representation of its structure is InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 .
Physical And Chemical Properties Analysis
Diisopropyldimethoxysilane has a molecular weight of 176.33 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The exact mass is 176.123256411 g/mol .
Scientific Research Applications
- Diisopropyldimethoxysilane (DIPDMS) serves as an external donor in the synthesis of polypropylene using supported titanium catalyst systems. When combined with magnesium dichloride (MgCl₂) supported titanium tetrachloride (TiCl₄) catalyst, DIPDMS influences the microstructure and molecular weight characteristics of the resulting polypropylene. It affects the tacticity, molecular weight, and molecular weight distribution, which in turn impact product properties .
Polymerization and Polypropylene Synthesis
Safety and Hazards
Diisopropyldimethoxysilane is classified as a flammable liquid and vapour. It can cause skin irritation and may cause an allergic skin reaction. It is harmful to aquatic life with long-lasting effects . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Future Directions
The Diisopropyldimethoxysilane market is expected to experience significant growth in the coming years due to its widespread applications and growing demand in various industries . The increased focus on research and development activities to develop advanced applications of Diisopropyldimethoxysilane is also anticipated to propel market growth .
Mechanism of Action
Target of Action
Diisopropyldimethoxysilane is a type of organosilicon compound, which is primarily used in the field of organic synthesis . The primary targets of this compound are typically organic substrates where it acts as a silylating agent. The role of silylating agents is to protect or modify different functional groups in organic molecules during chemical reactions.
Mode of Action
The mode of action of Diisopropyldimethoxysilane involves the formation of silyl ethers when it reacts with alcohols. The silicon atom in Diisopropyldimethoxysilane forms a bond with the oxygen atom in the alcohol, resulting in the formation of a silyl ether and the release of methanol . This reaction is often used in the protection of alcohols during organic synthesis, as the silyl ether can be selectively deprotected when needed.
Biochemical Pathways
The silyl ethers it forms can be selectively deprotected under certain conditions, allowing for the selective modification of complex molecules .
Pharmacokinetics
Like other organosilicon compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of the action of Diisopropyldimethoxysilane is the formation of silyl ethers, which are used in the protection of alcohols during organic synthesis . This allows for the selective modification of complex organic molecules, facilitating the synthesis of a wide range of biologically active compounds.
Action Environment
The action of Diisopropyldimethoxysilane is highly dependent on the reaction conditions. The formation of silyl ethers typically requires an anhydrous environment and can be catalyzed by acids or bases . The stability of the compound and its reactivity can be influenced by factors such as temperature, solvent, and the presence of other reagents.
properties
IUPAC Name |
dimethoxy-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUZTHRFWIGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066341 | |
| Record name | Silane, dimethoxybis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, dimethoxybis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diisopropyldimethoxysilane | |
CAS RN |
18230-61-0 | |
| Record name | Diisopropyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dimethoxybis(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxybis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dimethoxybis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1-methylethyl)-dimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bis(1-methylethyl)-dimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diisopropyldimethoxysilane interact with Ziegler-Natta catalysts during polymerization?
A1: Diisopropyldimethoxysilane interacts with the active sites of Ziegler-Natta catalysts, primarily titanium (Ti) centers. This interaction modifies the electronic environment of the active site, directly impacting catalyst activity and polymer properties. [, , ]
Q2: What are the downstream effects of Diisopropyldimethoxysilane on the polymer microstructure?
A2: Research indicates that Diisopropyldimethoxysilane generally enhances the stereospecificity of the catalyst, leading to the formation of polypropylene with a higher content of isotactic sequences. This increase in isotacticity often translates to improved mechanical properties in the resulting polymer. [, , ]
Q3: How does Diisopropyldimethoxysilane compare to other external donors in terms of influencing catalyst activity?
A3: Studies comparing different external donors reveal that the specific donor used can significantly impact catalyst activity. For instance, while Diisopropyldimethoxysilane generally enhances isotacticity, it may lead to lower activity compared to dicyclopentyldimethoxysilane. [, ]
Q4: Does Diisopropyldimethoxysilane affect the molecular weight distribution of the synthesized polymer?
A5: Research shows that Diisopropyldimethoxysilane can influence the molecular weight distribution. Polypropylene synthesized with Diisopropyldimethoxysilane as an external donor exhibited lower polydispersity indices (PDI) compared to those synthesized with other donors. []
Q5: Are there any studies exploring the long-term stability of Ziegler-Natta catalysts modified with Diisopropyldimethoxysilane?
A7: Research indicates that external donors can impact catalyst stability over time. One study observed that catalysts modified with Diisopropyldimethoxysilane displayed a slower activity decay compared to those modified with cyclohexyldimethoxymethylsilane. []
Q6: What analytical techniques are employed to study the impact of Diisopropyldimethoxysilane on Ziegler-Natta catalysts and polymers?
A8: A range of analytical techniques is used to characterize the catalysts and polymers. X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure analysis (EXAFS) provide insights into the interaction between Diisopropyldimethoxysilane and the titanium active sites. [] 13C-NMR helps determine the tacticity and microstructure of the produced polymers. [, ] High-temperature gel permeation chromatography (GPC) is used to analyze the molecular weight distribution of the polymers. [, ]
Q7: Beyond its role in propylene polymerization, are there other applications of Diisopropyldimethoxysilane in material science?
A9: Yes, Diisopropyldimethoxysilane is also explored in the development of high-temperature solid lubricants. When used as a precursor in the synthesis of organosilica networks, Diisopropyldimethoxysilane contributes to the material's ability to reduce friction at elevated temperatures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


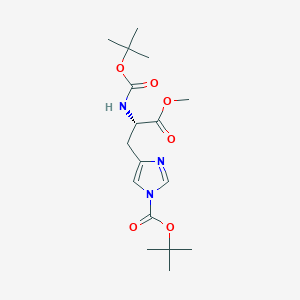


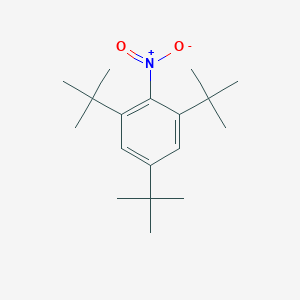
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
